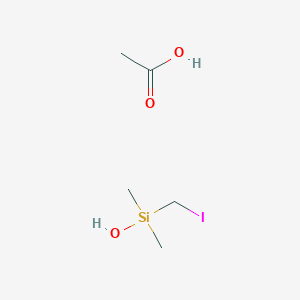
Acetic acid;hydroxy-(iodomethyl)-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hydroxy-(iodomethyl)-dimethylsilane is a compound that combines the properties of acetic acid and a silane derivative. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a silane group. The presence of the iodomethyl group adds further reactivity, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-(iodomethyl)-dimethylsilane typically involves the reaction of dimethylchlorosilane with iodomethanol in the presence of a base. The reaction proceeds through the formation of an intermediate silanol, which is then esterified with acetic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hydroxy-(iodomethyl)-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and carboxylic acids.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the iodomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;hydroxy-(iodomethyl)-dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of acetic acid;hydroxy-(iodomethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. The silane group can form strong bonds with other silicon-containing compounds, making it useful in the formation of siloxane linkages. These properties enable the compound to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, hydroxy-: This compound shares the acetic acid moiety but lacks the silane group.
Dimethylchlorosilane: This compound contains the silane group but lacks the acetic acid and iodomethyl groups.
Iodomethane: This compound contains the iodomethyl group but lacks the silane and acetic acid moieties.
Uniqueness
Acetic acid;hydroxy-(iodomethyl)-dimethylsilane is unique due to the combination of its functional groups, which confer a wide range of reactivity and applications. The presence of both acetic acid and silane moieties allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64349-19-5 |
|---|---|
Molecular Formula |
C5H13IO3Si |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
acetic acid;hydroxy-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C3H9IOSi.C2H4O2/c1-6(2,5)3-4;1-2(3)4/h5H,3H2,1-2H3;1H3,(H,3,4) |
InChI Key |
NOSNJOBRTQDFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


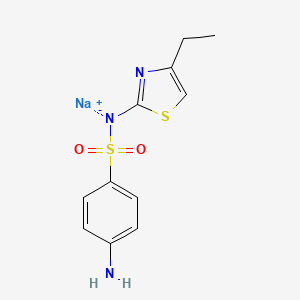
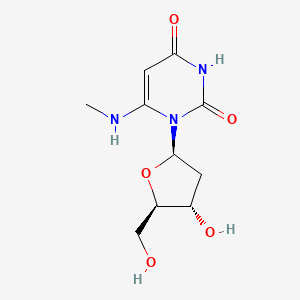
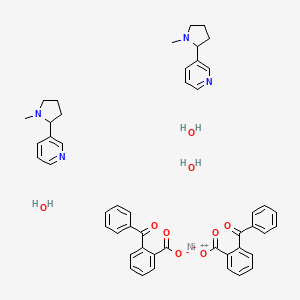
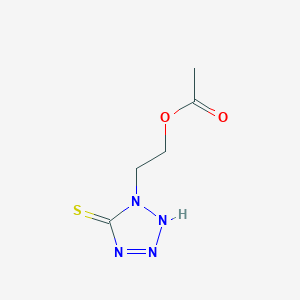
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

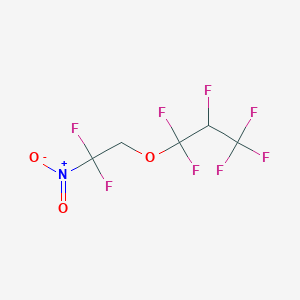
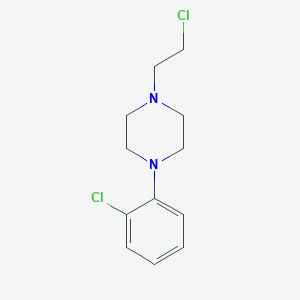

![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
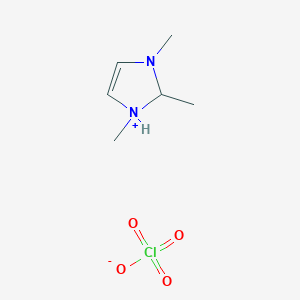
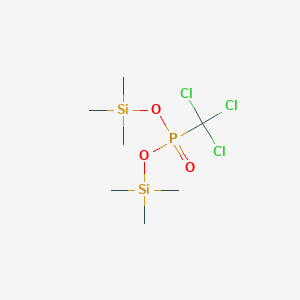
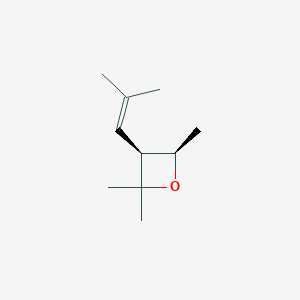
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
